molecular formula C18H18N4O3S3 B2594070 N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 921846-60-8

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2594070
CAS No.: 921846-60-8
M. Wt: 434.55
InChI Key: HXYXYWNIRFSDOO-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole-carboxamide derivatives, characterized by a central thiazole ring substituted with a pyridine moiety at the 4-position and a piperidine-3-carboxamide group modified with a thiophene sulfonyl group. Its design aligns with strategies observed in analogs targeting prion diseases, bacterial infections, and apoptosis modulation .

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c23-17(21-18-20-15(12-27-18)13-5-7-19-8-6-13)14-3-1-9-22(11-14)28(24,25)16-4-2-10-26-16/h2,4-8,10,12,14H,1,3,9,11H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYXYWNIRFSDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable thioamide.

    Sulfonylation of Thiophene: The thiophene ring is sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Piperidine Carboxamide Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and pyridine derivatives, including N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide.

Case Studies:

  • A recent study demonstrated that thiazole-pyridine hybrids exhibited potent cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. One hybrid showed an IC50 value of 5.71 μM, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) .

Mechanism of Action:

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including modulation of the cell cycle and enhancement of reactive oxygen species (ROS) production .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties, which are particularly relevant in the treatment of epilepsy.

Research Findings:

A study on thiazole-integrated compounds revealed that certain derivatives exhibited significant anticonvulsant activity in animal models, with effective doses showing promising results in protecting against seizures induced by pentylenetetrazole (PTZ) .

Efficacy:

The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole moiety can enhance anticonvulsant efficacy, suggesting that this compound could be a candidate for further development in this area .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties, making them valuable in combating bacterial infections.

Experimental Results:

In vitro studies have shown that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

Carbonic Anhydrase Inhibition

Another notable application is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases.

Findings:

Research indicates that certain thiazole derivatives can act as potent inhibitors of CA, which may have implications for treating conditions such as glaucoma and edema. The presence of specific functional groups on the thiazole ring enhances inhibitory activity .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multistep reactions that can be optimized based on SAR studies.

Synthetic Pathways:

The compound can be synthesized through a series of reactions involving pyridine and thiazole derivatives, with modifications leading to variations in biological activity. Understanding these pathways allows for targeted design of new compounds with enhanced efficacy .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Thiazole-Carboxamide Derivatives with Pyridine Moieties
  • Compound 44 (N-(4-(4-(2-(2-methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide):

    • Structural distinction : Cyclopropanecarboxamide instead of piperidine-3-carboxamide; lacks sulfonyl groups.
    • Synthesis : 43% yield via Suzuki-Miyaura coupling .
    • Application : Studied for prion disease therapy due to blood-brain barrier penetration .
  • Compound 3a–s (Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs): Structural distinction: Methyl substitution at thiazole-5-position; variable amine coupling at carboxamide.
Piperidine-Sulfonyl Derivatives
  • Compound 4–9 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide):
    • Structural distinction : Benzo[d]thiazole instead of pyridinyl-thiazole; fluorophenyl sulfonyl group.
    • Synthesis : 72% yield via sulfonylation and amide coupling .
    • Application : Evaluated as multitarget inhibitors for pain management, showing µ-opioid receptor affinity .
Apoptosis-Modulating Thiazoles
  • MAC (N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide):
    • Structural distinction : Acetamide linker with piperazine-pyrimidine substituent instead of sulfonyl-piperidine.
    • Activity : Induced apoptosis in A549 lung cancer cells via caspase-3 activation, mimicking dasatinib/imatinib mechanisms .

Key Comparative Data Table

Compound Name / ID Core Structure Substituents Synthesis Yield Biological Activity Reference
Target Compound Thiazole-pyridine + piperidine Thiophen-2-ylsulfonyl Not reported Inferred kinase/antimicrobial potential
Compound 44 Thiazole-pyridine + cyclopropane 2-Methoxyethoxy-pyridine 43% Prion disease therapy
Compound 4–9 Benzo[d]thiazole + piperidine 3-Fluorophenyl sulfonyl 72% µ-opioid receptor modulation
MAC Thiazole-pyridine + piperazine Pyrimidin-2-ylpiperazine-acetamide Not reported Apoptosis in A549 cells (caspase-3)

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide (CAS Number: 923000-90-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3S3C_{18}H_{18}N_{4}O_{3}S_{3}, with a molecular weight of 434.6 g/mol. The structure features a piperidine ring substituted with a thiazole and thiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H18N4O3S3C_{18}H_{18}N_{4}O_{3}S_{3}
Molecular Weight434.6 g/mol
CAS Number923000-90-2

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and pyridine rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

The compound has been evaluated for its antitubercular properties against Mycobacterium tuberculosis. A related study demonstrated that certain derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potential as a therapeutic agent against tuberculosis . The structure-activity relationship (SAR) suggests that modifications in the piperidine and thiazole moieties can enhance efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on human cell lines, revealing that the compound exhibits low toxicity levels. For instance, compounds derived from similar structures showed IC50 values greater than 40 μM against human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in sterol biosynthesis in pathogens such as Leishmania, which could lead to its application in treating parasitic infections .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting normal biochemical pathways, which is critical for its antimicrobial and antitubercular activities .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities, demonstrating that modifications in the thiazole group significantly influenced their antimicrobial properties .
  • Comparative Studies : Comparative analyses with other thiazole-based compounds revealed that the presence of the thiophene sulfonamide group enhances both antimicrobial and cytotoxic activities .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing thiazole-containing heterocycles like N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide?

  • Methodology :

  • Step 1 : Cyclization of thioamide and α-haloketone precursors to form the thiazole core .
  • Step 2 : Introduction of the pyridine ring via Suzuki coupling under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
  • Step 3 : Sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride in the presence of a base (e.g., TEA, DCM, 0°C to RT) .
  • Step 4 : Final amidation/carboxamide formation via activation with HATU or EDCI and coupling with the appropriate amine .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR (400–500 MHz, DMSO-d₆ or CDCl₃) to confirm backbone structure and substituent integration .
  • HPLC : Reverse-phase C18 columns (e.g., 98–99% purity, acetonitrile/water gradient) to assess purity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can low yields in the final amidation step (e.g., 6–39% in similar compounds) be systematically improved?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to improve solubility of intermediates .
  • Catalyst Screening : Compare HATU, EDCI, or DCC with additives like HOAt for better coupling efficiency .
  • Temperature Control : Conduct reactions under inert atmosphere at 0°C–RT to minimize side reactions .
  • Workup Refinement : Use preparative TLC (n-hexane/ethyl acetate, 50:50) or column chromatography for purification .

Q. How can contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) be resolved during structural validation?

  • Methodology :

  • 2D NMR : Perform COSY, HSQC, or HMBC to assign ambiguous proton-carbon correlations .
  • X-ray Crystallography : Grow single crystals (e.g., from ethanol/water) for definitive structural confirmation, as done for related piperidine-thiazole derivatives .
  • Isotopic Labeling : Use deuterated analogs to identify exchangeable protons (e.g., NH in sulfonamide groups) .

Q. What strategies are recommended for probing structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with pyrimidine or triazole substitutions for the pyridine ring to assess binding affinity .
  • Functional Group Replacement : Compare sulfonyl (e.g., thiophene-2-sulfonyl vs. tosyl) groups to evaluate metabolic stability .
  • Pharmacological Screening : Test in vitro kinase inhibition or cellular assays (e.g., IC₅₀ determination) to correlate substituents with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental mass spectrometry data?

  • Methodology :

  • Reanalyze Sample Purity : Confirm via HPLC to rule out impurities masking the molecular ion .
  • Isotope Pattern Analysis : Check for Cl/Br isotopes (common in thiophene/pyridine derivatives) affecting m/z ratios .
  • Collision-Induced Dissociation (CID) : Fragment the molecular ion to identify unexpected adducts or decomposition products .

Experimental Design Considerations

Q. What in silico tools are suitable for predicting the physicochemical properties of this compound?

  • Methodology :

  • LogP Calculation : Use Molinspiration or ChemAxon to estimate lipophilicity, critical for blood-brain barrier penetration .
  • Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., kinases) using crystal structures from the PDB .
  • Metabolic Stability Prediction : Apply StarDrop or ADMET Predictor to identify labile sites (e.g., sulfonamide hydrolysis) .

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